Product packaging for 4-Methoxy-2-methylthieno[3,2-d]pyrimidine(Cat. No.:)

4-Methoxy-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B15071067
M. Wt: 180.23 g/mol
InChI Key: ALIIORFRWMHKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methylthieno[3,2-d]pyrimidine is a chemical compound based on the privileged thieno[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system is a purine analogue and serves as a versatile core structure for developing biologically active molecules . Its key research value lies in its potential as a precursor or intermediate for synthesizing novel compounds targeting a range of therapeutic areas. Primary research applications for this structural class are in oncology . Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases and other cancer-relevant targets . For instance, derivatives have been designed as selective inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) , which is a key driver in non-small cell lung cancer . Other research highlights this scaffold in the development of PI3Kα inhibitors and tubulin polymerization inhibitors , which disrupt microtubule dynamics in cancer cells . Beyond oncology, the thieno[3,2-d]pyrimidine core has shown promise in other areas, including as modulators of sirtuins and as antimicrobial agents . The specific substitutions on the core scaffold, such as the methoxy and methyl groups in this compound, are critical for modulating its electronic properties, binding affinity, and pharmacokinetic profile, allowing researchers to fine-tune biological activity and selectivity . This product is intended for research purposes as a building block in organic synthesis and for the development of novel bioactive molecules. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B15071067 4-Methoxy-2-methylthieno[3,2-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methoxy-2-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C8H8N2OS/c1-5-9-6-3-4-12-7(6)8(10-5)11-2/h3-4H,1-2H3

InChI Key

ALIIORFRWMHKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC)SC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Methylthieno 3,2 D Pyrimidine and Its Analogues

Strategic Approaches to the Thieno[3,2-d]pyrimidine (B1254671) Core

The construction of the fused thieno[3,2-d]pyrimidine ring system is a central theme in the synthesis of this class of compounds. Chemists have developed various methodologies that can be broadly categorized into cyclization reactions for forming the pyrimidine (B1678525) ring, building upon a thiophene (B33073) precursor, or constructing the thiophene ring onto a pyrimidine scaffold.

Cyclization Reactions for Thienopyrimidine Ring Formation

Cyclization reactions are fundamental to forming the bicyclic thieno[3,2-d]pyrimidine structure. These reactions typically involve an aminothiophene derivative that bears functional groups capable of reacting to form the fused pyrimidine ring. For instance, 3-aminothiophene-2-carboxamide (B122380) derivatives can undergo cyclization with various reagents to yield the thieno[3,2-d]pyrimidin-4-one core. nih.gov A common strategy involves the condensation of 3-aminothiophene precursors with reagents that provide the necessary carbon and nitrogen atoms to complete the pyrimidine ring.

One notable method involves the reaction of 3-amino-2-cyano-5-indol-3-ylthiophenes with formic acid in the presence of a catalytic amount of sulfuric acid to yield thieno[3,2-d]pyrimidin-4-ones. estranky.sk Another approach utilizes the condensation of 3-amino-2-carboxamido-5-indol-3-ylthiophenes with aldehydes in the presence of hydrochloric acid to form tetrahydrothieno[3,2-d]pyrimidin-4-ones. estranky.sk

Microwave-assisted synthesis has also been employed to facilitate efficient cyclization. For example, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov

Synthesis from Thiophene Precursors

The most prevalent strategy for synthesizing the thieno[3,2-d]pyrimidine scaffold begins with a suitably substituted thiophene ring. This approach leverages the rich chemistry of thiophenes to introduce the necessary functionalities for the subsequent construction of the pyrimidine ring. A key starting material for many syntheses is methyl 3-aminothiophene-2-carboxylate. researchgate.netbibliomed.org

This precursor can be condensed with formamidine (B1211174) acetate (B1210297) to form the thieno[3,2-d]pyrimidin-4-ol intermediate. researchgate.net This intermediate serves as a versatile platform for further functionalization.

Another example involves the reaction of methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate, which can be prepared from 4-methylacetophenone. mdpi.com This thiophene derivative can then be cyclized to form the thieno[3,2-d]pyrimidine core.

The Gewald reaction is another powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which are valuable precursors for thienopyrimidines. researchgate.net This reaction allows for the assembly of the thiophene ring from an activated methylene (B1212753) compound, a carbonyl compound, and elemental sulfur.

Synthesis from Pyrimidine Precursors

While less common than the thiophene-first approach, it is also possible to construct the thieno[3,2-d]pyrimidine system by building the thiophene ring onto an existing pyrimidine core. researchgate.net This strategy often involves a pyrimidine derivative with appropriate functional groups at the 4 and 5 positions that can participate in the formation of the fused thiophene ring.

Targeted Synthesis of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine and Closely Related Derivatives

The synthesis of the specifically substituted this compound and its analogues requires precise control over the introduction of the methyl group at the C-2 position and the methoxy (B1213986) group at the C-4 position.

Introduction of Methoxy Substituents at the C-4 Position

A key step in the synthesis of 4-methoxy-thieno[3,2-d]pyrimidines is the introduction of the methoxy group at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution reaction.

A common route involves the conversion of a thieno[3,2-d]pyrimidin-4-one to a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate. nih.govestranky.skresearchgate.net The thieno[3,2-d]pyrimidin-4-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative. nih.govestranky.skresearchgate.netmdpi.com

The subsequent reaction of the 4-chlorothieno[3,2-d]pyrimidine with sodium methoxide (B1231860) in methanol (B129727) results in the displacement of the chlorine atom by a methoxy group, affording the desired 4-methoxy-thieno[3,2-d]pyrimidine. nih.gov This nucleophilic aromatic substitution is a versatile and widely used method for introducing alkoxy groups at the C-4 position of the thieno[3,2-d]pyrimidine core.

Below is a table summarizing the key synthetic transformations:

Starting MaterialReagent(s)ProductReference(s)
3-Amino-5-arylthiophene amidesFormic acid, microwaveThieno[3,2-d]pyrimidin-4-one nih.gov
Thieno[3,2-d]pyrimidin-4-onePhosphorus oxychloride (POCl₃)4-Chlorothieno[3,2-d]pyrimidine nih.govestranky.skresearchgate.netmdpi.com
4-Chlorothieno[3,2-d]pyrimidineSodium methoxide (NaOMe)4-Methoxy-thieno[3,2-d]pyrimidine nih.gov
Methyl 3-aminothiophene-2-carboxylateFormamidine acetateThieno[3,2-d]pyrimidin-4-ol researchgate.net
Thieno[3,2-d]pyrimidin-4-olPhosphorus oxychloride (POCl₃)4-Chlorothieno[3,2-d]pyrimidine researchgate.net

Introduction of Methyl Substituents at the C-2 Position

The incorporation of a methyl group at the C-2 position of the thieno[3,2-d]pyrimidine scaffold is a key synthetic step in the preparation of the target compound and its analogues. One common strategy begins with the cyclization of a 2-amino-3-carboxamidothiophene derivative. For instance, the synthesis of various N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been achieved through efficient microwave-assisted chemical processes. nih.gov

Another approach involves the use of readily available starting materials that already contain the desired methyl group. For example, 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine can be prepared from the corresponding 2-methyl-4-trichloromethylthieno-[2,3-d]pyrimidine by treatment with sodium hydroxide (B78521) in aqueous methanol. This intermediate can then be further functionalized.

Multi-step Synthetic Sequences

The construction of the this compound core and its analogues often necessitates multi-step synthetic pathways. These sequences typically involve the initial formation of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.

A representative multi-step synthesis is outlined below:

Formation of the Thiophene Ring: A common starting point is the Gewald reaction, which provides a straightforward method for synthesizing 2-aminothiophenes.

Pyrimidine Ring Annulation: The resulting 2-aminothiophene can then be cyclized with various reagents to form the thieno[3,2-d]pyrimidin-4-one core.

Chlorination: The 4-oxo group is often converted to a 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This step is crucial as the 4-chloro substituent is a versatile handle for introducing other functional groups.

Nucleophilic Substitution: The 4-chloro group can be readily displaced by nucleophiles. To introduce the 4-methoxy group, the 4-chloro intermediate is treated with sodium methoxide.

Further Functionalization: Additional modifications can be made to the scaffold as required.

A variety of thieno[3,2-d]pyrimidine derivatives have been synthesized through such multi-step sequences, demonstrating the versatility of this approach. nih.govatlantis-press.com For example, the synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine was achieved in three steps: condensation, chlorination, and nucleophilic substitution, starting from methyl 2-aminothiophene-3-carboxylate. atlantis-press.com

Table 1: Examples of Multi-step Synthesized Thieno[3,2-d]pyrimidine Analogues

Starting MaterialKey StepsFinal ProductReference
Methyl 2-aminothiophene-3-carboxylateCondensation, Chlorination, Nucleophilic SubstitutionN-methylthieno[2,3-d]pyrimidin-4-amine atlantis-press.com
2-Aminonicotinic acidUrea fusion, Chlorination, Nucleophilic substitutionPyrido[2,3-d]pyrimidine derivatives nih.gov
Ethyl 2-aminothiophene-3-carboxylateUrea fusion, Chlorination, Nucleophilic substitutionThieno[2,3-d]pyrimidine (B153573) derivatives nih.gov

Advanced Synthetic Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The synthesis of various thieno[3,2-d]pyrimidine derivatives has been successfully achieved using this technology. For example, the reaction of N,N-dimethylacetimidamide derivatives with p-anisidine (B42471) and aluminum chloride can be efficiently carried out under microwave irradiation to yield N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines. nih.gov Similarly, the synthesis of other thieno[3,2-d]pyrimidine amino derivatives has been reported using microwave-assisted methods. researchgate.net

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing or eliminating the use of volatile organic solvents. While specific examples for the synthesis of this compound under solvent-free conditions are not extensively documented, the synthesis of other pyrimidine derivatives has been successfully demonstrated using this approach. These methods often involve the grinding or heating of neat reactants, sometimes in the presence of a solid support or catalyst. The application of such green chemistry principles to the synthesis of thieno[3,2-d]pyrimidines represents a promising area for future research.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. While direct methylation of the thieno[3,2-d]pyrimidine core at the C-2 position using Suzuki coupling is not commonly reported, this methodology has been extensively used to introduce aryl and other substituents at various positions of the heterocyclic scaffold.

For instance, Suzuki-Miyaura reactions have been employed in the synthesis of aryl-substituted pyrimidines with excellent site-selectivity. The principles of Suzuki coupling, which involve the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, are well-established. rsc.orgnih.gov The application of this methodology for the introduction of a methyl group would typically involve a C-2 halogenated thieno[3,2-d]pyrimidine precursor and a methylboronic acid or its derivative. Given the successful use of Suzuki coupling for methylating other heterocyclic systems like pyridines, its application in the synthesis of 2-methylthieno[3,2-d]pyrimidines is a viable and promising strategy. rsc.org

Chemical Transformations and Functional Group Interconversions on the Thieno[3,2-d]pyrimidine Nucleus

Once the thieno[3,2-d]pyrimidine core is assembled, a wide range of chemical transformations and functional group interconversions can be performed to generate a library of analogues. The reactivity of the scaffold allows for modifications at various positions.

Common transformations include:

Nucleophilic Aromatic Substitution: As mentioned previously, the 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse array of functional groups at this position, including alkoxy, amino, and thioether moieties.

Electrophilic Substitution: The thiophene ring of the thieno[3,2-d]pyrimidine system can undergo electrophilic substitution reactions, such as nitration. For example, treatment of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with a nitrating mixture can lead to the electrophilic ipso-substitution of the C-5 methyl group with a nitro group. scienceweb.uz

Oxidation: Methyl groups on the thiophene ring can be oxidized to carboxylic acids under certain conditions. scienceweb.uz

Side-Chain Modifications: Functional groups attached to the thieno[3,2-d]pyrimidine nucleus can be further modified. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives.

These transformations provide a powerful toolkit for the structural diversification of the thieno[3,2-d]pyrimidine scaffold, enabling the synthesis of a wide range of compounds for biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum for a thieno[3,2-d]pyrimidine derivative would provide key information. For the target molecule, one would expect to observe distinct signals corresponding to the methyl (–CH₃) and methoxy (–OCH₃) protons, likely appearing as sharp singlets in the upfield region of the spectrum. The chemical shifts for protons on the thiophene ring are particularly diagnostic, appearing in the aromatic region. For example, in related N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, the thiophene proton (H-thiophene) appears as a singlet at δ 7.53 ppm, and the methoxy protons (CH₃O) are observed at δ 4.01 ppm. mdpi.com For this compound, one would anticipate similar shifts for the thiophene and methoxy protons, alongside a characteristic singlet for the 2-methyl group.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The spectrum would show distinct signals for the methyl and methoxy carbons, as well as for the carbons comprising the fused pyrimidine and thiophene rings. In a related 4-methoxy derivative, the carbon signals for the thieno[3,2-d]pyrimidine core appear in the range of δ 104-165 ppm, with the methoxy carbon (CH₃O) resonating around δ 53.6 ppm. mdpi.com This allows for the complete assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical table based on data from analogous structures.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
2-CH₃ ~2.6 ~20
4-OCH₃ ~4.0 ~54
Thiophene-H ~7.5-7.8 ~118-130

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂OS), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) is particularly valuable; for instance, the HRMS data for a similar derivative, N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, provided a measured [M+H]⁺ value of 328.1485, which was consistent with its calculated value of 328.1484. mdpi.com This level of accuracy confirms the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the loss of fragments such as the methyl or methoxy groups.

Expected Mass Spectrometry Data

Technique Ion Expected m/z

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic bands would confirm the presence of its key structural features. These would include C-H stretching vibrations for the methyl and aromatic groups, C=N and C=C stretching vibrations from the fused heterocyclic rings, and C-O stretching for the methoxy group. In related pyrimidine derivatives, C=N stretching frequencies are typically observed in the 1550-1600 cm⁻¹ region. scienceweb.uz

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch (CH₃) 2850-3000
C=N / C=C Stretch (Ring) 1500-1600

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the calculated theoretical percentages based on the molecular formula to confirm the compound's purity and empirical formula. For C₈H₈N₂OS, the theoretical percentages would be calculated and expected to closely match the experimental findings for a pure sample. For example, the analysis of a related compound, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (C₉H₁₀N₂OS), showed found values (C, 55.58%; H, 5.24%; N, 14.52%) that were in excellent agreement with the calculated values (C, 55.67%; H, 5.15%; N, 14.43%). scienceweb.uz

Calculated Elemental Analysis for C₈H₈N₂OS

Element Percentage (%)
Carbon (C) 51.04
Hydrogen (H) 4.28
Nitrogen (N) 14.88
Oxygen (O) 8.50

General Principles of SAR for Thienopyrimidine Scaffolds

The thieno[3,2-d]pyrimidine core primarily serves as a scaffold to orient substituents in a precise three-dimensional arrangement to interact with a biological target. In the context of kinase inhibition, this scaffold frequently acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the enzyme. mdpi.comresearchgate.net

The nitrogen atoms of the pyrimidine ring are crucial for these interactions. The N1 nitrogen, for instance, can act as a hydrogen bond acceptor, interacting with backbone NH groups of amino acid residues like valine or phenylalanine in the hinge region of kinases such as PI3Kδ and sirtuins. mdpi.comresearchgate.net The N3 nitrogen is often oriented towards the solvent-exposed region, providing a potential site for modification to improve solubility and other pharmacokinetic properties. mdpi.com

Impact of Substitution Patterns on Biological Efficacy

The C-4 position of the thieno[3,2-d]pyrimidine ring is a critical determinant of biological activity. Substituents at this position can directly interact with the target protein or influence the electronic properties of the heterocyclic system. The introduction of a methoxy (-OCH3) group at the C-4 position has been explored in the development of various biologically active agents.

In the pursuit of antiplasmodial compounds, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated. The synthesis of 4-methoxy derivatives is typically achieved through nucleophilic aromatic substitution, where a 4-chloro precursor is treated with sodium methoxide. tandfonline.com In one study, the compound N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine demonstrated activity against the erythrocytic stage of P. falciparum. The methoxy group at C-4, compared to other functionalities like thioethers or hydrazines, provides a specific electronic and steric profile that modulates target engagement.

Similarly, in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, 4-methoxy-thieno[3,2-d]pyrimidines were synthesized from their 4-chloro intermediates. tandfonline.com These studies underscore that the C-4 position is a key modification site, and the methoxy group is a valuable substituent for tuning the biological activity of the thieno[3,2-d]pyrimidine scaffold.

Table 1: Biological Activity of C-4 Substituted Thieno[3,2-d]pyrimidine Analogs Against P. falciparum
CompoundSubstitution at C-4IC₅₀ (μM) on P. falciparum (3D7 strain)
Gamhepathiopine=O (thienopyrimidinone)0.79
Chloro Analogue-Cl0.40
Methoxy Analogue (7a)-OCH₃1.2
Phenylthio Analogue (9a)-SPh>10
Methylhydrazinyl Analogue (10b)-NH-NH(CH₃)>10

The C-2 position of the thieno[3,2-d]pyrimidine scaffold offers another strategic site for chemical modification. Substituents at this position can influence binding affinity, selectivity, and pharmacokinetic properties. The 2-methyl group is a relatively small, lipophilic substituent that can impact the compound's interaction with its biological target.

In studies developing antimicrobial agents, various acyl and sulfonyl substituents were introduced via an N-benzylamine linker at the C-2 position. While these studies focused on larger substituents, the choice of a simple methyl group often serves as a baseline in SAR studies. For example, in the context of 3-amino-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one derivatives, a methyl group at the C-2 position is noted to potentially contribute to steric stabilization and metabolic resistance.

Research on inhibitors for human geranylgeranyl pyrophosphate synthase (hGGPPS) involved extensive modification at the C-2 position. In this series, a linker moiety connecting the C-2 phenyl ring to various side chains was found to be a key structural element, and its diversity significantly impacted the compound's toxicity in multiple myeloma cells. Similarly, the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors involved synthesizing a series of C-2 substituted 3H-thieno[2,3-d]pyrimidin-4-one derivatives, demonstrating the importance of this position in achieving potent inhibitory activity. These examples show that while a 2-methyl group can be a component of an active molecule, further functionalization at this position is a common strategy to enhance biological efficacy.

The C-6 position, located on the thiophene ring portion of the scaffold, is frequently utilized for introducing larger substituents that can probe deeper into a target's binding pocket or extend into solvent-exposed regions. This position is crucial for modulating potency, selectivity, and physicochemical properties like solubility.

In the design of sirtuin inhibitors, a thieno[3,2-d]pyrimidine-6-carboxamide core was identified as essential for activity. mdpi.com The carboxamide at C-6 binds in the nicotinamide (B372718) C-pocket of the enzyme, while aliphatic groups attached to it extend into the substrate channel. Removing the C-6 carboxamide core was found to abolish all inhibitory activity, highlighting its critical role. mdpi.com

Similarly, in the development of PI3Kδ inhibitors, the introduction of piperazinone-containing substituents at the C-6 position led to compounds with high potency and selectivity. A detailed SAR study showed that these C-6 modified analogues were more potent than their piperazine (B1678402) counterparts. This position allows for the attachment of diverse chemical moieties that can be optimized to achieve desired biological and pharmacological profiles.

Table 2: Impact of C-6 Substitution on PI3Kδ Inhibitory Activity
CompoundSubstituent at C-6PI3Kδ IC₅₀ (nM)
10a(R)-3-methylpiperazin-1-yl39.1
10b(S)-3-methylpiperazin-1-yl35.5
11a(R)-3-methyl-2-oxopiperazin-1-yl11.2
11b(S)-3-methyl-2-oxopiperazin-1-yl5.5
11c2-oxopiperazin-1-yl24.3

Design Strategies for Novel Thieno[3,2-d]pyrimidine Analogues

The development of novel thieno[3,2-d]pyrimidine-based therapeutic agents leverages several modern drug design strategies to improve efficacy, selectivity, and drug-like properties.

One powerful approach is structure-based drug design . By obtaining X-ray crystal structures of thieno[3,2-d]pyrimidine inhibitors bound to their target enzymes, researchers can visualize the precise binding interactions. mdpi.com This information allows for the rational design of new analogues with substituents that can form additional hydrogen bonds, optimize hydrophobic interactions, or displace water molecules to improve binding affinity and selectivity. mdpi.com

Scaffold morphing or scaffold hopping is another productive strategy. This involves replacing a known active core with the thieno[3,2-d]pyrimidine scaffold while retaining the key pharmacophoric elements. This approach was successfully used to design potent and highly selective Janus Kinase 1 (JAK1) inhibitors.

A merged pharmacophore strategy involves combining the structural features of two different inhibitors into a single molecule. This was utilized to create the first-in-class bifunctional PI3Kδ and bromodomain and extra-terminal (BET) inhibitors, aiming for a synergistic effect by targeting two distinct proteins in a signaling pathway with a single compound based on the thieno[3,2-d]pyrimidine core. researchgate.net

Finally, systematic SAR exploration through the creation of focused chemical libraries remains a cornerstone of drug discovery. By methodically altering substituents at key positions (C-2, C-4, C-6) and evaluating the resulting biological activity, researchers can build a comprehensive understanding of the SAR, leading to the optimization of lead compounds.

Enzyme Inhibition Studies

Thieno[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of several classes of enzymes, demonstrating their versatility as a privileged scaffold in drug discovery. The following sections explore their inhibitory activities against specific enzymatic targets.

Tyrosine Kinase Inhibition (e.g., EGFR, FAK, FLT-3)

The inhibition of protein tyrosine kinases is a crucial strategy in cancer therapy. Thienopyrimidine derivatives have shown significant promise in this area, targeting key kinases involved in tumor growth, proliferation, and metastasis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. nih.gov Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent EGFR kinase inhibitors. nih.gov One study identified a promising compound from a series of thieno[3,2-d]pyrimidines, designated B1, which exhibited an IC₅₀ value of 13 nM against the drug-resistant EGFRL858R/T790M mutant. nih.gov This compound demonstrated over 76-fold selectivity for the mutant form over the wild-type (WT) EGFR. nih.gov The mechanism of action for such compounds involves blocking the G₂/M phases of the cell cycle and inducing apoptosis. nih.gov While much research has focused on the thieno[2,3-d]pyrimidine isomer, the findings support the potential of the broader thienopyrimidine class as EGFR inhibitors. jmb.or.krjmb.or.kr

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in highly invasive and metastatic cancers. nih.gov Researchers have identified thieno[3,2-d]pyrimidine derivatives as dual inhibitors of FAK and other kinases like FLT3. nih.gov A lead compound, designated 26 , demonstrated remarkable efficacy in reducing tumor burden and preventing metastasis in preclinical mouse models of cancer. nih.gov The methoxy group on some derivatives is noted to point toward the hinge loop of FAK, influencing binding affinity. bohrium.com

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). bohrium.com Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of FLT3, including recalcitrant mutants that confer drug resistance. nih.gov The dual FAK/FLT3 inhibitor 26 was shown to cause regression of tumor growth in an AML xenograft mouse model, highlighting its therapeutic potential. nih.gov

DerivativeTarget Kinase(s)IC₅₀Key Findings
Compound B1 EGFRL858R/T790M13 nMOver 76-fold selectivity for mutant vs. wild-type EGFR. nih.gov
Compound 26 FAK, FLT3Not specifiedPrevents metastasis and causes tumor regression in xenograft models. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives, structurally related to the [3,2-d] isomer, have been designed as potent PI3K inhibitors. These compounds maintain the common pharmacophoric features of known PI3K inhibitors, such as a morpholine (B109124) moiety.

One study synthesized a series of morpholine-based thieno[2,3-d]pyrimidines and evaluated their enzymatic activity against PI3K isoforms. A derivative, Compound VIb , bearing a 3-hydroxyphenyl group, demonstrated significant inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition) at a concentration of 10 µM. Docking studies confirmed that these compounds show a binding mode comparable to that of the known PI3K inhibitor PI-103.

DerivativeTarget Isoform(s)% Inhibition (at 10 µM)Key Findings
Compound VIb PI3Kβ, PI3Kγ72% (β), 84% (γ)Showed the best activity against both tested isoforms.
Compound IIIa PI3Kβ, PI3Kγ62% (β), 70% (γ)Demonstrated good activity on both tested isoforms.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. The inhibition of its signaling pathway is a validated strategy for cancer treatment. Studies have shown that thienopyrimidine derivatives can effectively inhibit the STAT3 pathway.

A series of thienopyrimidine compounds were synthesized and found to potently inhibit STAT3 expression induced by interleukin-6 (IL-6) in a dose-dependent manner, with IC₅₀ values ranging from 0.32 to 5.73 μM. Specifically, certain derivatives significantly suppressed the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) site. Further research on thieno[3,2-d]pyrimidines identified a compound, 9a , that could prevent the JAK3-STAT3 signaling cascade, demonstrating potent antiproliferative activity against B-cell lymphoma cells.

Derivative ClassTargetIC₅₀ RangeMechanism of Action
ThienopyrimidinesIL-6 induced STAT30.32 - 5.73 µMInhibit STAT3 expression and suppress phosphorylation.
Compound 9a JAK3-STAT3 Cascade1.9 nM (JAK3)Prevents the JAK3-STAT3 signaling cascade in B-cell lymphoma.

Bacterial tRNA Methyltransferase (TrmD) Inhibition

The bacterial enzyme tRNA (guanine37-N¹)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens, making it an attractive target for the development of new antibiotics. TrmD has distinct active sites compared to its functional homolog in eukaryotes, allowing for selective inhibition.

Structure-based design has led to the synthesis of thienopyrimidinone derivatives with nanomolar potency against TrmD. These inhibitors were found to trigger a novel conformational change in the enzyme's active site, described as a "tyrosine-flipping" mechanism. This change makes the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely the tRNA substrate, effectively blocking its function. These thienopyrimidinone derivatives have shown activity against Gram-positive and mycobacterial pathogens, laying the groundwork for further development of TrmD inhibitors as antimicrobial agents.

Helicobacter pylori Respiratory Complex I Inhibition

Helicobacter pylori is a major cause of gastritis, peptic ulcers, and gastric cancer. The rise of antibiotic resistance has made treatment increasingly difficult, necessitating the search for novel therapeutic agents. A high-throughput screen identified thienopyrimidine compounds that selectively inhibit H. pylori.

Mode of action studies revealed that these compounds target the respiratory complex I, a crucial enzyme for ATP synthesis that is uniquely essential in H. pylori. Specifically, the thienopyrimidines target the NuoD subunit of the complex. Structure-activity relationship (SAR) studies have led to the development of lead compounds with increased potency against H. pylori and improved safety indices.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are enzymes involved in the metabolism of steroids. 17β-HSD1 catalyzes the conversion of the less active estrone (B1671321) (E1) to the highly potent estradiol (B170435) (E2), a key step in the biosynthesis of active estrogens. Inhibiting this enzyme is a therapeutic strategy for estrogen-dependent diseases like breast cancer and osteoporosis.

A series of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines were designed and synthesized as inhibitors of the related enzyme, 17β-HSD2, which catalyzes the reverse reaction (E2 to E1). During this study, the compounds were also tested for their ability to inhibit 17β-HSD1 to ensure selectivity. While the primary goal was 17β-HSD2 inhibition, this research underscores the interaction of the thieno[3,2-d]pyrimidine scaffold with this family of enzymes. For instance, two of the most active 17β-HSD2 inhibitors, compounds 3b and 3d , showed only moderate inhibition of that enzyme (36% and 25%, respectively, at 1 µM), and their corresponding methoxy derivatives were inactive. This highlights the specific structural requirements for potent inhibition within this class of compounds.

Acetylcholinesterase Inhibition

Scientific literature to date has not specifically detailed the acetylcholinesterase (AChE) inhibitory activity of this compound. However, studies on the isomeric thieno[2,3-d]pyrimidine scaffold have demonstrated potential for AChE inhibition. ekb.eg For instance, certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory potency, with IC50 values as low as 0.199 µM. ekb.eg The mechanism of inhibition often involves interactions such as π–π stacking and hydrogen bonding with key residues within the active site of the AChE enzyme. ekb.eg While this provides a rationale for investigating similar activities in the thieno[3,2-d]pyrimidine series, specific experimental data for this compound is not currently available.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcriptional processes, making it a significant target in oncology. nih.govnih.govresearchgate.netbohrium.com The thieno[3,2-d]pyrimidine core has been identified as a promising scaffold for the development of potent and selective CDK7 inhibitors. nih.govnih.govresearchgate.netbohrium.com Extensive structure-activity relationship (SAR) studies on a series of thieno[3,2-d]pyrimidine derivatives have led to the discovery of compounds with significant inhibitory activity against CDK7 and efficacy in cancer cell lines such as the triple-negative breast cancer (TNBC) cell line, MDA-MB-453. nih.gov While these studies highlight the potential of the thieno[3,2-d]pyrimidine scaffold, specific inhibitory concentrations (IC50) and detailed mechanistic data for this compound against CDK7 have not been reported in the reviewed literature.

Receptor Ligand Binding and Modulation

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of its pharmacological profile. While direct receptor binding studies for this compound are not extensively documented, research on related thienopyrimidine structures provides valuable insights into their potential as receptor ligands. For example, the isomeric thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent antagonists for the adenosine (B11128) A2A receptor. nih.gov Furthermore, derivatives of thieno[2,3-d]pyrimidines have been investigated as dual inhibitors that target folate receptors, which are often overexpressed in human tumors. nih.gov These findings suggest that the thienopyrimidine framework is a versatile platform for designing receptor-targeted agents, though specific data for this compound remains to be elucidated.

Cellular Pathway Modulation

The therapeutic effects of many compounds are realized through their ability to modulate cellular pathways that govern cell fate, such as cell cycle progression and apoptosis. Thieno[3,2-d]pyrimidine derivatives have been shown to influence these critical cellular processes.

Cell Cycle Progression Modulation

The regulation of the cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer. As mentioned, derivatives of thieno[3,2-d]pyrimidine are being explored as CDK7 inhibitors, a kinase that is a key regulator of the cell cycle. nih.govnih.govresearchgate.netbohrium.com Inhibition of CDK7 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. nih.gov Studies on certain thieno[3,2-d]pyrimidine derivatives have demonstrated their ability to induce cell cycle arrest, often at the G2/M phase, in cancer cell lines. researchgate.net However, specific studies detailing the effect of this compound on cell cycle progression are not available in the current body of scientific literature.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Several studies have highlighted the pro-apoptotic potential of the thieno[3,2-d]pyrimidine scaffold. For instance, certain halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia cell lines, seemingly independent of cell cycle arrest. nih.gov Further research on other derivatives has shown the ability to induce apoptosis in breast cancer cells, with mechanistic insights pointing towards the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. researchgate.net While the thieno[3,2-d]pyrimidine core is clearly implicated in pro-apoptotic activity, the specific mechanisms and efficacy of this compound in inducing apoptosis have not yet been specifically reported.

Chemical Properties and Reactivity

The chemical properties of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine are dictated by its aromatic, electron-rich heterocyclic system. The thieno[3,2-d]pyrimidine (B1254671) core is generally stable. The reactivity of the methoxy (B1213986) group at the C4 position is of particular interest. While generally stable, this position can be susceptible to nucleophilic attack under harsh conditions, potentially leading to the displacement of the methoxy group. The thiophene (B33073) ring can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrimidine (B1678525) ring.

Biological Activity and Adme Tox Profile

Many derivatives of this scaffold function as kinase inhibitors. nih.govresearchgate.net The pyrimidine (B1678525) ring often serves as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of kinases. Modifications at the C2 and C4 positions significantly influence potency and selectivity. For instance, various 4-amino and 4-alkoxy substituted thienopyrimidines have been explored as inhibitors of EGFR, PI3K, and ATR kinases, showing potent anticancer activity. nih.govnih.gov

The table below summarizes the in vitro anticancer activity of several related thieno[2,3-d]pyrimidine (B153573) compounds against the MCF7 breast cancer cell line, illustrating the therapeutic potential of the broader scaffold. alliedacademies.org

Compound IDSubstituentsIC₅₀ (μM) vs. MCF7
9 2-thione, 3-sulfanilamide27.83
10 2-thione, 3-sulfa-thiazole34.64
11 2-thione, 3-sulfa-diazine37.78
12 2-thione, 3-sulfa-merazine29.22
13 2-thione, 3-sulfa-dimethoxazine22.52
14 2-thione, 3-sulfa-doxine22.12
Doxorubicin (Reference Drug)30.40

This table is interactive. You can sort and filter the data.

An in silico (predicted) ADME-Tox profile would be necessary to evaluate the drug-like properties of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine. Key parameters typically assessed for related molecules include solubility, membrane permeability, metabolic stability, and potential toxicities. researchgate.net

Therapeutic Applications and Research

Given the established role of the thieno[3,2-d]pyrimidine (B1254671) scaffold in medicinal chemistry, 4-Methoxy-2-methylthieno[3,2-d]pyrimidine represents a compound of interest for further investigation. Its primary potential lies within the realm of oncology, specifically as a kinase inhibitor. nih.gov The small molecular size and specific substitution pattern make it a candidate for screening against a panel of cancer-relevant kinases.

Further research would involve its synthesis and purification, followed by comprehensive biological evaluation. Initial studies would likely focus on in vitro kinase assays and antiproliferative screens against various cancer cell lines to identify potential biological targets and determine its potency and selectivity. alliedacademies.org Positive hits would warrant further investigation into its mechanism of action and preclinical development.

Advanced Computational Modeling and Simulation in Thieno 3,2 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is instrumental in virtual screening and for elucidating the mechanism of action of potential drugs by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein.

For 4-Methoxy-2-methylthieno[3,2-d]pyrimidine, docking studies would involve preparing its 3D structure and placing it into the binding pocket of a specific biological target, such as a protein kinase or receptor. The output of such a study would include a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the binding pose. For instance, studies on related benzothieno[3,2-d]pyrimidine derivatives have successfully used docking to explore interactions with the cyclooxygenase (COX)-2 enzyme, a key target in inflammation research. nih.gov A hypothetical docking study for this compound against a protein kinase, for example, would aim to identify interactions between the methoxy (B1213986) group or pyrimidine (B1678525) nitrogens and key amino acid residues like aspartate or lysine (B10760008) in the ATP-binding site.

Table 1: Representative Data from a Hypothetical Molecular Docking Study

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase X 1XYZ -8.5 LYS72, ASP184, GLU91

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Following molecular docking, MD simulations can assess the stability of the predicted binding pose and map the conformational changes the protein or ligand may undergo. By simulating the movements of atoms and molecules over a specific period (from nanoseconds to microseconds), researchers can validate the docking results and calculate a more accurate binding free energy.

An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (water, ions) and calculating the atomic trajectories. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analysis of intermolecular hydrogen bonds over the simulation time. Such studies have been applied to other thieno[2,3-d]pyrimidine (B153573) derivatives to correlate simulation results with cytotoxic effects. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric effects), QSAR models can predict the activity of new, unsynthesized compounds.

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. In silico ADME prediction tools use computational models to estimate these pharmacokinetic parameters based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process.

For this compound, a standard in silico ADME profile would include predictions for properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Drug-likeness rules, such as Lipinski's Rule of Five, would also be assessed. While specific ADME data for this compound is not available, general studies on pyrimidine derivatives often utilize these predictive models to guide the selection of candidates for further development. nih.govnih.gov

Table 2: Representative Data from a Hypothetical In Silico ADME Prediction

Property Predicted Value Acceptable Range
Molecular Weight 194.23 < 500 g/mol
LogP (Lipophilicity) 2.1 -0.4 to +5.6
H-Bond Donors 0 < 5
H-Bond Acceptors 4 < 10
Human GI Absorption High High

This table is illustrative and does not represent actual experimental data.

Emerging Research Applications and Perspectives for 4 Methoxy 2 Methylthieno 3,2 D Pyrimidine Derivatives

Development as Probes for Biological Systems

The inherent properties of the thieno[3,2-d]pyrimidine (B1254671) scaffold lend themselves to applications beyond direct therapeutic intervention. Certain derivatives have been investigated for their potential as molecular probes for imaging and diagnostic purposes. Specifically, benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been identified as a novel class of selective cyclooxygenase-2 (COX-2) inhibitors that also possess fluorescent properties. researchgate.net

A molecular docking study of these compounds revealed interactions with the active site of the COX-2 enzyme, which is often overexpressed in cancer cells. researchgate.net The investigation also determined their absorption and emission characteristics, confirming their potential utility as fluorescent probes. For instance, an antipyrine-bearing derivative demonstrated both high affinity for COX-2 and favorable fluorescent properties. researchgate.net This dual functionality suggests that such compounds could be promising for the fluorescence imaging of tumors, enabling visualization of cancer cells that express the COX-2 enzyme and potentially monitoring their progression. researchgate.net Further in vitro and in vivo studies are necessary to fully validate this application. researchgate.net

Potential in Specific Disease Area Research (e.g., antimicrobial research, oncology research)

The structural similarity of thienopyrimidines to purine (B94841) bases like adenine (B156593) and guanine (B1146940) allows them to interact with a wide range of biological targets, making them a fertile ground for drug discovery in various diseases. researchgate.netnih.govnih.gov

Antimicrobial Research

The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. nih.gov The thienopyrimidine scaffold has shown considerable promise in this area, with derivatives exhibiting antibacterial, antifungal, and antiparasitic activities. nih.govnih.gov

Antiparasitic Activity: Research into 4-substituted thieno[3,2-d]pyrimidines has identified compounds with dual-stage antiplasmodial activity, effective against both the asexual erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. mdpi.com Starting from a lead compound, Gamhepathiopine, a series of derivatives were synthesized by modifying the substituent at the C4 position. The chloro analogue of the lead compound, for example, showed good activity against the blood stage of P. falciparum and even better activity against the liver stage parasites compared to the original hit. mdpi.com

Antibacterial Activity: Thieno[3,2-d]pyrimidine derivatives have been synthesized and investigated as potential antibacterial agents targeting DNA gyrase, a critical enzyme for bacterial survival. researchgate.net Molecular docking studies of ten novel derivatives against the DNA gyrase B subunit identified three compounds with exceptional binding affinities, suggesting they could be potent inhibitors. researchgate.net These compounds represent promising lead structures for the development of new treatments for resistant bacterial infections, although they require optimization to improve their metabolic properties. researchgate.net While much of the research has focused on the thieno[2,3-d]pyrimidine (B153573) isomer, which has shown potent activity against multi-drug resistant Gram-positive organisms like MRSA and VRE, the findings underscore the general potential of the thienopyrimidine core in antibacterial drug development. nih.govjapsonline.com

Oncology Research

The thienopyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. researchgate.netmdpi.com Its versatility allows for modifications that can achieve high potency and selectivity against various kinases involved in cancer cell proliferation and survival. nih.govtandfonline.com

Kinase Inhibition: Derivatives of thieno[3,2-d]pyrimidine have been successfully designed as potent inhibitors of several key oncogenic kinases.

Cyclin-Dependent Kinase 7 (CDK7): A series of thieno[3,2-d]pyrimidine derivatives were optimized as highly selective CDK7 inhibitors. The lead compound from this series, compound 36 , demonstrated strong efficacy in a mouse xenograft model of triple-negative breast cancer when administered orally. nih.gov

Epidermal Growth Factor Receptor (EGFR): Thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of EGFR mutants that confer resistance to first-generation therapies in non-small cell lung cancer (NSCLC). nih.gov Compound B1 showed potent kinase inhibitory activity against the EGFRL858R/T790M double mutant with high selectivity over the wild-type EGFR. In vitro tests confirmed its effective anti-proliferation activity against H1975 cancer cells, which harbor this mutation. nih.gov

PI3Kα: In an effort to develop inhibitors of the PI3K-Akt-mTOR signaling pathway, three series of novel thienopyrimidine derivatives were designed and synthesized. One promising compound, 9a , exhibited inhibitory activity against PI3Kα kinase with an IC50 of 9.47 ± 0.63 µM and showed moderate cytotoxicity against several cancer cell lines. mdpi.com

Antiproliferative Activity: As bioisosteric analogues of the anticancer agent MPC-6827 (verubulin), various N-(4-methoxyphenylamino)-2-methyl thieno[3,2-d]pyrimidine derivatives have been synthesized. mdpi.com These compounds were evaluated for their antiproliferative activity against human colorectal cancer cell lines (HT-29 and Caco-2). At concentrations of 10 µM, two of the synthesized compounds exhibited an inhibitory effect on cancer cell proliferation similar to that of MPC-6827. mdpi.com

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Target/Cell Line Activity (IC50) Source
Compound 36 CDK7 Potent in vitro nih.gov
Compound 36 TNBC Xenograft Model Strong efficacy at 5 mg/kg nih.gov
Compound B1 EGFRL858R/T790M 13 nM nih.gov
Compound B1 EGFRWT >1000 nM nih.gov
Compound B1 H1975 cells 0.087 µM nih.gov
Compound 9a PI3Kα 9.47 µM mdpi.com
Compound 9a MCF-7 cells 9.80 µM mdpi.com
Analog 4a HT-29 cells Similar to MPC-6827 at 10 µM mdpi.com
Analog 4c HT-29 cells Similar to MPC-6827 at 10 µM mdpi.com

Strategies for Lead Compound Optimization

The process of advancing a promising "hit" compound from initial screening to a viable "lead" candidate involves systematic chemical modification to improve potency, selectivity, and pharmacokinetic properties. Several studies on thieno[3,2-d]pyrimidine derivatives highlight effective optimization strategies.

Structure-Activity Relationship (SAR) Studies: A key strategy involves the systematic exploration of substitutions at different positions of the thienopyrimidine core to understand how structural changes affect biological activity. In the development of CDK7 inhibitors, a detailed SAR study was conducted. nih.gov This work revealed that the thiophene (B33073) core was critical for achieving remarkable selectivity, and the incorporation of a fluorine atom into a piperidine (B6355638) ring enhanced the metabolic stability of the compounds. nih.gov Similarly, in the search for antiplasmodial agents, various substituents were introduced at the C4 position of the thienopyrimidine ring via nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, leading to the identification of derivatives with improved activity. mdpi.com

Reaction-Based Optimization: The use of specific chemical reactions can enable the diversification of a lead scaffold. For the development of novel antimicrobial thienopyrimidines, the Suzuki reaction was employed to introduce a methyl group at the C4 position of the pyrimidine (B1678525) ring, a modification that was beneficial for inhibitory properties. japsonline.comsciforum.net This synthetic flexibility allows for the creation of libraries of related compounds for biological screening.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired pharmacological property. The initial design of antiproliferative thieno[3,2-d]pyrimidines involved a "scaffold hopping" strategy, where the benzene (B151609) ring of the known anticancer agent MPC-6827 was replaced with a thiophene ring to create novel bioisosteric analogs. mdpi.com

Future Directions in Thienopyrimidine Scaffold Exploration

The thieno[3,2-d]pyrimidine scaffold remains an area of significant interest with numerous avenues for future exploration. researchgate.netnih.gov Its proven versatility and success in yielding potent modulators of various biological targets suggest that its full potential has yet to be realized.

Future research will likely focus on several key areas:

Expansion of Therapeutic Targets: While much work has focused on kinases and microbial enzymes, the structural similarity of thienopyrimidines to purines suggests they could be adapted to target other enzyme families, such as phosphodiesterases, as well as receptors and ion channels. researchgate.netnih.gov

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, future designs could incorporate reactive groups to form covalent bonds with the target protein, potentially leading to increased potency and duration of action. The scaffold could also be modified to target allosteric sites, offering a path to greater selectivity.

Multi-Target Ligands: Given the complexity of diseases like cancer, designing single molecules that can modulate multiple targets is an attractive strategy. The thienopyrimidine core is an excellent starting point for developing dual- or multi-target inhibitors.

Advanced Biological Probes: Building on initial findings, more sophisticated probes could be developed for use in advanced imaging techniques or as chemical biology tools to investigate cellular signaling pathways. researchgate.net

In-Vivo Validation: A critical next step for many of the promising compounds identified in vitro is to conduct thorough mechanistic and efficacy studies in animal models to optimize them for potential clinical use. researchgate.netresearchgate.net As our understanding of the structure-function relationships of this scaffold deepens, further advancements in the development of thienopyrimidine-based therapies can be expected. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2-methylthieno[3,2-d]pyrimidine?

A widely used method involves nucleophilic substitution of 4-chloro precursors with methoxy and methylthio groups. For example, 4-chloro-thienopyrimidine derivatives can react with sodium methoxide under reflux to introduce the methoxy group, followed by methylation using methyl iodide in the presence of a base like sodium hydride . Solvent systems such as DMSO:Water (5:5) are effective for facilitating these reactions . Aluminum amalgam reductions in tetrahydrofuran (THF) have also been employed to modify substituents on the thienopyrimidine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : To identify functional groups like C=O (1650–1750 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .
  • NMR (¹H and ¹³C) : For structural elucidation. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in ¹H NMR, while methyl groups on the thiophene ring appear at δ 2.5–2.7 ppm .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Conduct reactions involving volatile reagents (e.g., methyl iodide) in a fume hood .
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation steps in thienopyrimidine synthesis?

  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are often necessary for complete conversion, as seen in amine alkylation studies .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra to identify discrepancies .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO upfield shifts in ¹H NMR) by referencing databases like PubChem .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

Q. What mechanistic insights explain the antimicrobial activity of thienopyrimidine derivatives?

  • Enzyme Inhibition : Molecular docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the methoxy group and hydrophobic interactions with the thiophene ring .
  • Structure-Activity Relationships (SAR) : Modifying the 2-methyl group to bulkier substituents (e.g., ethyl) reduces activity, indicating steric constraints in target binding .
  • In Vitro Validation : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli show IC₅₀ values ranging from 8–32 µg/mL, correlating with electron-withdrawing substituents .

Q. How can solubility challenges in biological assays be addressed?

  • Co-Solvent Systems : Use DMSO:Water mixtures (≤10% DMSO) to maintain compound stability while improving aqueous solubility .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
  • pH Adjustment : Sodium hydroxide (0.1 M) can temporarily solubilize the compound for in vitro testing .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields despite identical conditions?

  • Impurity Profiles : Trace metals in reagents (e.g., aluminum amalgam purity) can alter reduction efficiency .
  • Moisture Sensitivity : Hydrolysis of intermediates (e.g., 4-chloro precursors) in humid environments may reduce alkylation efficiency .
  • Batch Variability : Differences in starting material purity (e.g., CAS 6096-45-3 derivatives) can lead to inconsistent results .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring speed) rigorously .
  • Data Cross-Validation : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to confirm compound identity .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.